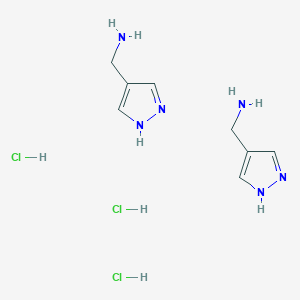
1H-pyrazol-4-ylmethanamine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-4-ylmethanamine;trihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 1H-pyrazol-4-ylmethanamine;trihydrochloride typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol . The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The crude products are then recrystallized from dilute ethanol solution to yield the desired pyrazole derivatives .
Industrial production methods often involve more efficient and scalable processes, such as the use of advanced catalysts and eco-friendly procedures, including heterogeneous catalytic systems and ligand-free systems .
Analyse Des Réactions Chimiques
1H-Pyrazol-4-ylmethanamine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Applications De Recherche Scientifique
1H-Pyrazol-4-ylmethanamine;trihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-pyrazol-4-ylmethanamine;trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and α-glycosidase, which are relevant to neurodegenerative disorders . The compound’s effects are mediated through its binding to these enzymes, leading to the modulation of their activity and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
1H-Pyrazol-4-ylmethanamine;trihydrochloride can be compared with other similar compounds, such as:
1H-Pyrazol-4-ylamine: This compound has a similar structure but lacks the methanamine group.
4-Amino-1H-pyrazole: Another closely related compound with an amino group at the 4-position.
3-Amino-5-hydroxypyrazole: A pyrazole derivative with both amino and hydroxyl groups, offering different chemical properties and applications.
Propriétés
Formule moléculaire |
C8H17Cl3N6 |
|---|---|
Poids moléculaire |
303.6 g/mol |
Nom IUPAC |
1H-pyrazol-4-ylmethanamine;trihydrochloride |
InChI |
InChI=1S/2C4H7N3.3ClH/c2*5-1-4-2-6-7-3-4;;;/h2*2-3H,1,5H2,(H,6,7);3*1H |
Clé InChI |
BUFVHNURMATBGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)CN.C1=C(C=NN1)CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
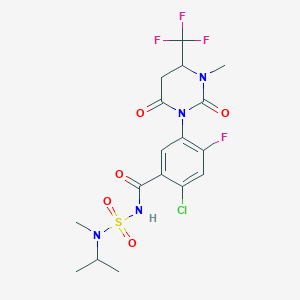
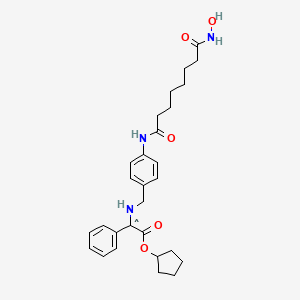
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)
![(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride](/img/structure/B15133685.png)
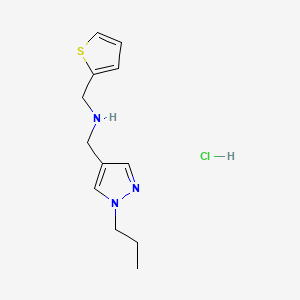
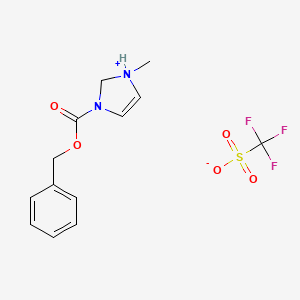
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133714.png)
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
![6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one](/img/structure/B15133722.png)
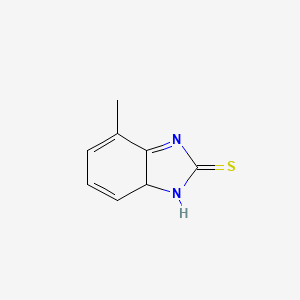

![4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-](/img/structure/B15133739.png)
